molecular formula C10H10BrNO3 B2860328 6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one CAS No. 2168814-75-1

6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one

Cat. No.: B2860328
CAS No.: 2168814-75-1
M. Wt: 272.098
InChI Key: YUCIKEKYMSGSRY-UHFFFAOYSA-N
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Description

6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one is a heterocyclic compound that features a bromine atom, an ethoxy group, and a benzo[d][1,3]oxazin-4(2H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one typically involves the bromination of a suitable precursor followed by cyclization and ethoxylation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and cyclization processes, often optimized for cost-effectiveness and efficiency. These methods may utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace the bromine atom or the ethoxy group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted benzo[d][1,3]oxazin-4(2H)-one derivatives.

Scientific Research Applications

6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one: This compound is unique due to its specific substitution pattern and the presence of both bromine and ethoxy groups.

    6-Bromo-2-methyl-1H-benzo[d][1,3]oxazin-4(2H)-one: Similar in structure but with a methyl group instead of an ethoxy group.

    6-Bromo-2-ethyl-1H-benzo[d][1,3]oxazin-4(2H)-one: Similar in structure but with an ethyl group instead of an ethoxy group.

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-bromo-2-ethoxy-1,2-dihydro-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-2-14-10-12-8-4-3-6(11)5-7(8)9(13)15-10/h3-5,10,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCIKEKYMSGSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1NC2=C(C=C(C=C2)Br)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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